molecular formula C12H10N2OS B1247871 6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole CAS No. 135531-87-2

6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole

Cat. No.: B1247871
CAS No.: 135531-87-2
M. Wt: 230.29 g/mol
InChI Key: FGXYYCWDPYDAOS-UHFFFAOYSA-N
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Description

6-Methoxy-3-(2-thiazolyl)-1H-indole, also known as 6-methoxycamalexin, belongs to the class of organic compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of pyrrole ring fused to benzene to form 2, 3-benzopyrrole. 6-Methoxy-3-(2-thiazolyl)-1H-indole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6-methoxy-3-(2-thiazolyl)-1H-indole is primarily located in the membrane (predicted from logP). 6-Methoxy-3-(2-thiazolyl)-1H-indole can be biosynthesized from camalexin. Outside of the human body, 6-methoxy-3-(2-thiazolyl)-1H-indole can be found in fats and oils. This makes 6-methoxy-3-(2-thiazolyl)-1H-indole a potential biomarker for the consumption of this food product.
6-methoxycamalexin is an indole phytoalexin that is camalexin in which the hydrogen at position 6 on the indole fragment has been replaced by a methoxy group. It has a role as an Arabidopsis thaliana metabolite. It is an aromatic ether, a member of 1,3-thiazoles and an indole phytoalexin. It derives from a camalexin.

Scientific Research Applications

Cannabinoid Receptor Activity

  • A study identified 3-([1,3]-thiazol-2-yl)indoles with potential cannabinoid receptor activity. These compounds, including variants of 6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole, were analyzed for their structure and properties (Westphal et al., 2015).

Anti-Inflammatory Properties

  • Methoxyalkyl thiazoles, closely related to this compound, have been identified as selective 5-lipoxygenase inhibitors with anti-inflammatory properties. The study highlighted their potential in therapeutic applications (Bird et al., 1991).

Antimicrobial and Antioxidant Activities

  • Research on Schiff Base indole derivatives bearing 1,3,4-oxadiazole thiazolidinone and azetidinone moieties showed significant antimicrobial and antioxidant activities. These compounds are structurally related to this compound (Verma et al., 2019).

Anticancer Properties

  • Indole derivatives, including this compound, have been synthesized and evaluated for their anticancer activities. The research focused on their potential in inhibiting tumor cell growth (Kamath et al., 2016).

Tubulin Polymerization Inhibition

  • A study on 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole and its derivatives explored their role as inhibitors of tubulin polymerization, demonstrating potential antivascular and anticancer activities (Ty et al., 2008).

Synthesis and Evaluation for Drug Development

  • Research has been conducted on the synthesis and evaluation of indole derivatives, including this compound, for various drug development applications. This includes exploration of their synthesis methods and potential biological activities (Pagano et al., 2012).

Properties

CAS No.

135531-87-2

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

2-(6-methoxy-1H-indol-3-yl)-1,3-thiazole

InChI

InChI=1S/C12H10N2OS/c1-15-8-2-3-9-10(7-14-11(9)6-8)12-13-4-5-16-12/h2-7,14H,1H3

InChI Key

FGXYYCWDPYDAOS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CN2)C3=NC=CS3

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C3=NC=CS3

melting_point

157-159°C

135531-87-2

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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